3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine

Catalog No.
S921389
CAS No.
1247544-71-3
M.F
C11H19ClN4
M. Wt
242.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine

CAS Number

1247544-71-3

Product Name

3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine

IUPAC Name

N-(3-chloropyrazin-2-yl)-N',N'-diethylpropane-1,3-diamine

Molecular Formula

C11H19ClN4

Molecular Weight

242.75 g/mol

InChI

InChI=1S/C11H19ClN4/c1-3-16(4-2)9-5-6-14-11-10(12)13-7-8-15-11/h7-8H,3-6,9H2,1-2H3,(H,14,15)

InChI Key

ZVWOLPZIINJPMG-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNC1=NC=CN=C1Cl

Canonical SMILES

CCN(CC)CCCNC1=NC=CN=C1Cl
3-Chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine is a chemical compound with potential applications in various fields of research and industry. This paper aims to provide an informative and engaging overview of the compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
3-Chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine is a chemical compound with the molecular formula C12H20ClN3. It has a molecular weight of 251.77 g/mol and a melting point of 141-144°C. The compound is also known by its IUPAC name, 3-chloro-N-(3-diethylamino-propyl)pyrazin-2-amine. According to PubChem, the compound is classified as a pyrazinamine derivative.
The physical properties of 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine include a white to off-white crystalline powder appearance, a solubility in water of 70 mg/L at 25°C, and a logP value of 1.15 at pH 7.4. The compound is stable under normal conditions and is not sensitive to light. It is also non-reactive to oxidizing agents and reducing agents.
The synthesis of 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine involves the reaction of 2-chloropyrazine with N,N-diethylpropane-1,3-diamine. The yield of the reaction is about 64%. The compound can be further characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
The analytical methods used for the detection and quantification of 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). These methods are highly sensitive and can detect the compound at low concentrations.
3-Chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine exhibits potential biological activities, including anticancer, antiproliferative, and antifungal activities. The compound also shows promise as a potential antibacterial and antiviral agent.
The toxicity and safety of 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine in scientific experiments have not been extensively studied. However, the compound has not shown any significant acute toxicity in animal studies conducted to date.
3-Chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine has potential applications in various fields of scientific research, including medicinal chemistry, pharmaceuticals, and agrochemicals. The compound can be used as a starting material in the synthesis of various pharmacologically active compounds.
Research on 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine is still in its early stages, with most studies focused on its biological activities and synthesis methods. There is a need for further research to explore its potential applications in different fields.
The potential implications of 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine in various fields of research and industry include the development of new and effective drugs, agrochemicals, and other related products.
Several future directions can be explored to further our understanding of 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine, including:
1. Investigation of the compound's mechanism of action to better understand its biological activities.
2. Development of more efficient and economical synthesis methods for the compound and its derivatives.
3. Investigation of the compound's potential as an insecticide or fungicide in agricultural applications.
4. Exploration of the potential of the compound in the treatment of other diseases, including viral infections and neurological disorders.
5. Study of the effects of 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine on the environment and human health in the event of accidental exposure or contamination.
6. Development and optimization of analytical methods for the quantification and detection of 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine in different matrices.
7. Exploration of the potential of the compound in drug delivery systems to improve drug efficacy and reduce toxicity.
8. Investigation of the interactions of 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine with other active compounds to identify potential synergistic effects.
9. Study of the structure-activity relationship of the compound and its derivatives to optimize their pharmacological properties.
10. Exploration of the potential of the compound in the treatment of drug-resistant infections.
Limitations
One of the major limitations of 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine is its limited solubility in water, which restricts its use in certain applications. There is also a need for more extensive toxicology studies to assess the safety of the compound in different settings.
In conclusion, 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine is a promising chemical compound with potential applications in various fields of research and industry. Further research is needed to fully understand its mechanism of action, pharmacological properties, and potential implications in different fields. The compound's physical and chemical properties, synthesis and characterization, analytical methods, biological properties, and applications in scientific experiments have been discussed, along with its potential implications in various fields of research and industry, limitations, and future directions.

XLogP3

2.2

Dates

Last modified: 08-16-2023

Explore Compound Types